molecular formula C15H13N5O B2367692 3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893921-04-5

3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2367692
CAS No.: 893921-04-5
M. Wt: 279.303
InChI Key: WNQDOZXOAYDPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, provides it with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazolopyrimidines .

Scientific Research Applications

3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial properties.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits a wide range of biological activities, including anti-inflammatory and analgesic effects.

Uniqueness

3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one is unique due to its specific structural features, such as the presence of both triazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor makes it particularly valuable in the development of targeted cancer therapies.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-4-5-19-9-16-14-13(15(19)21)17-18-20(14)12-7-10(2)6-11(3)8-12/h1,6-9H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQDOZXOAYDPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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